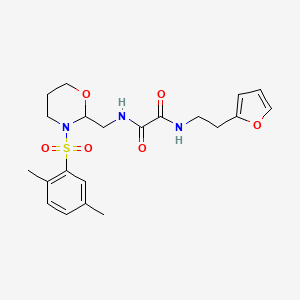

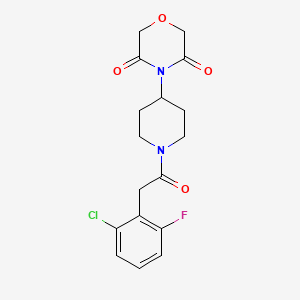

![molecular formula C14H14N4O B2619307 N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448071-93-9](/img/structure/B2619307.png)

N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . This compound has uses in the synthesis of potential drug candidates and as a negative control in biochemical assays .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .Molecular Structure Analysis

The molecular formula of “N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is C14H10N2O2 . The average mass is 238.241 Da and the monoisotopic mass is 238.074234 Da .Scientific Research Applications

Kinase Inhibition and Apoptosis Induction

- Findings :

Medicinal Chemistry

- Structure-Activity Relationship : The presence of halogens influences binding affinity, leading to improved therapeutic effects .

N-Heterocycles in Medicine

- Drug Design : Researchers explore its use in designing novel drugs due to its structural versatility .

Bioisosteres of Purines

- Potential : These compounds mimic purines and may have similar biological effects, making them interesting for drug development .

Cytotoxicity Screening

Mechanism of Action

Target of Action

N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound that primarily targets certain enzymes in the body. These enzymes are often implicated in various diseases, making them attractive targets for therapeutic intervention .

Mode of Action

The interaction of N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide with its targets involves the formation of a complex that can inhibit the activity of these enzymes . This interaction results in changes to the normal functioning of these enzymes, which can have therapeutic effects .

Biochemical Pathways

N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide affects several biochemical pathways. By inhibiting the activity of its target enzymes, this compound can disrupt these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. These properties can impact the bioavailability of this compound, influencing its therapeutic effects .

Result of Action

The molecular and cellular effects of N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide’s action involve changes to the activity of its target enzymes. These changes can result in therapeutic effects, depending on the specific enzymes targeted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide. These factors can include the presence of other compounds, the pH of the environment, and the temperature .

properties

IUPAC Name |

N-benzyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c19-14(16-6-11-4-2-1-3-5-11)18-8-12-7-15-10-17-13(12)9-18/h1-5,7,10H,6,8-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIJLDSCQFMKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2619227.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2619229.png)

![6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619231.png)

![2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2619232.png)

![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2619245.png)

![2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2619246.png)